5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
CAS No.: 1309955-15-4
Cat. No.: VC2872172
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309955-15-4 |
|---|---|
| Molecular Formula | C15H13NO |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 5-phenyl-3,4-dihydro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C15H13NO/c17-15-14-8-4-7-12(13(14)9-10-16-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
| Standard InChI Key | LZDKSVWIIDLVQF-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C2=CC=CC(=C21)C3=CC=CC=C3 |
| Canonical SMILES | C1CNC(=O)C2=CC=CC(=C21)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
Molecular Information
5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is characterized by specific molecular properties that define its identity and behavior in various contexts. The following table summarizes the key molecular information for this compound:
| Property | Value |
|---|---|
| CAS No. | 1309955-15-4 |
| Molecular Formula | C15H13NO |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 5-phenyl-3,4-dihydro-2H-isoquinolin-1-one |
| InChI | InChI=1S/C15H13NO/c17-15-14-8-4-7-12(13(14)9-10-16-15)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
| SMILES | O=C1NCCC2=C(C=CC=C12)C=3C=CC=CC3 |
This molecular data provides researchers with the fundamental information necessary for the identification, characterization, and study of this compound in various research contexts .
Structural Characteristics
The structure of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one features a bicyclic system consisting of a benzene ring fused to a partially saturated nitrogen-containing heterocycle. The compound contains a phenyl group attached at the 5-position of the dihydroisoquinoline ring, which significantly influences its physical and chemical properties. The lactam functional group (the cyclic amide) at position 1 contributes to its reactivity patterns and potential for hydrogen bonding.
This structural arrangement creates a unique three-dimensional conformation that influences how the molecule interacts with biological targets. The presence of both hydrophobic regions (phenyl and fused benzene rings) and a hydrophilic lactam group creates an amphiphilic character that can be advantageous for biological activities, particularly in drug design where balanced lipophilicity and hydrophilicity are often desired .
Synthesis and Preparation
Reaction Mechanisms
The formation of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one through the Castagnoli–Cushman reaction proceeds via several key mechanistic steps. Initially, the reaction involves the formation of an iminium ion intermediate, followed by cyclization to establish the isoquinoline ring structure. The presence of the phenyl group at the 5-position is typically introduced either before the cyclization step or through subsequent functionalization of the isoquinoline core.
These reaction mechanisms highlight the importance of reaction conditions, including temperature, solvent selection, and catalyst choice, in determining the efficiency and selectivity of the synthesis. Understanding these mechanistic details enables researchers to optimize reaction conditions for improved yields and purity of the target compound .
Research Findings
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models have been developed for certain 3,4-dihydroisoquinolin-1(2H)-one derivatives to predict biological activities based on structural parameters. Research indicates that Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models with reasonable statistics have been established for some derivatives in the context of antioomycete activity.
These models have revealed important structural requirements for activity, including:
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The necessity of specific functional groups (such as C4-carboxyl groups in some derivatives)
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Optimal spatial arrangements of hydrophobic and hydrophilic regions
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Preferred electronic distribution patterns that enhance target interaction
Such QSAR models provide crucial information for understanding the mode of action of these compounds and guide the design and development of more potent derivatives for specific applications .
Comparison with Similar Compounds
4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 40691-63-2) represents an important structural isomer of the target compound, differing in the position of the phenyl group. Despite sharing the same molecular formula (C15H13NO) and molecular weight (223.27 g/mol), these compounds exhibit distinct chemical and potentially biological properties due to the different substitution pattern.
The 4-phenyl isomer has been investigated for various biological activities, including potential applications in neurological conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Its synthesis typically involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with a β-phenylethylamine derivative under acidic conditions.
Comparing these isomers provides valuable insights into how the position of the phenyl substituent affects properties and activities, which may guide future research directions for both compounds.
Other Isoquinoline Derivatives
Beyond the specific phenyl-substituted isomers discussed above, the broader class of isoquinoline derivatives encompasses a diverse range of compounds with varied biological activities. Many of these derivatives have been explored for applications in:
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Central nervous system disorders
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Anticancer therapy
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Antimicrobial applications
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Anti-inflammatory treatments
The structural diversity within this class allows for fine-tuning of properties to target specific biological activities. By examining the broader context of isoquinoline research, we can better understand the potential significance of 5-Phenyl-3,4-dihydroisoquinolin-1(2H)-one within this important class of heterocyclic compounds .
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